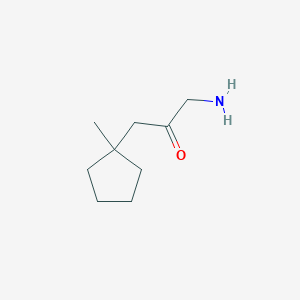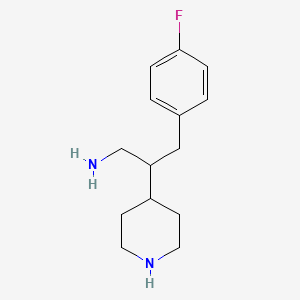
N-(2-Aminoethyl)-5-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-5-methylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine typically involves the reaction of 5-methylpyrimidine-2-amine with 2-bromoethylamine hydrobromide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-5-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-5-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. This binding can modulate the activity of the target, leading to various biological effects. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but contains a silane group, making it useful in materials science and surface modification.
N-(2-Aminoethyl)piperazine: Contains a piperazine ring, commonly used in pharmaceuticals and as a curing agent for epoxy resins.
N-(2-Aminoethyl)ethanolamine: Contains an ethanolamine group, used in the production of surfactants and as a chemical intermediate.
Uniqueness
N-(2-Aminoethyl)-5-methylpyrimidin-2-amine is unique due to its pyrimidine core, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in applications where specific interactions with biological targets are required .
Propiedades
Fórmula molecular |
C7H12N4 |
|---|---|
Peso molecular |
152.20 g/mol |
Nombre IUPAC |
N'-(5-methylpyrimidin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H12N4/c1-6-4-10-7(11-5-6)9-3-2-8/h4-5H,2-3,8H2,1H3,(H,9,10,11) |
Clave InChI |
AFZLHCQCRRDRTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)
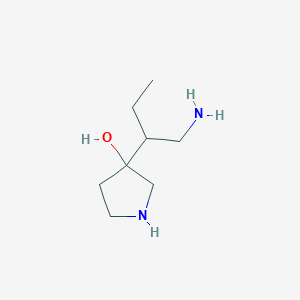



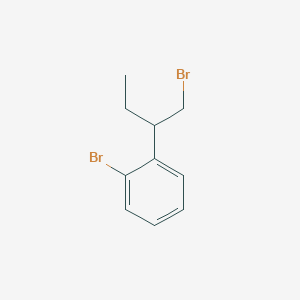
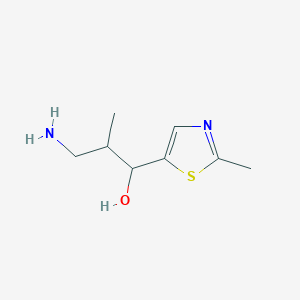
![2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13183473.png)
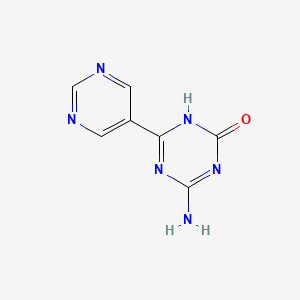

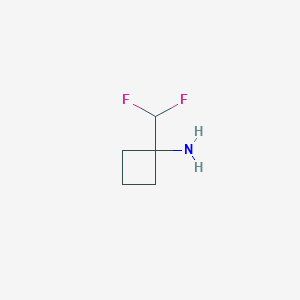
![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B13183499.png)
